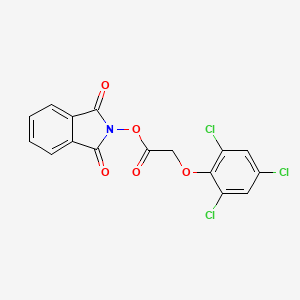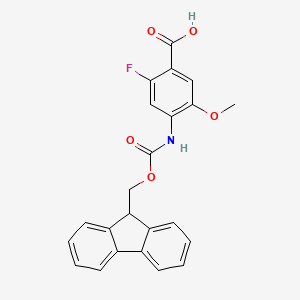
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluoro and methoxy groups adds unique chemical properties, making it a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine in dimethylformamide. This allows for the sequential addition of amino acids to form peptides .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfophenyl)propanoic acid
Uniqueness
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-fluoro-5-methoxybenzoic acid is unique due to the presence of both fluoro and methoxy groups, which impart distinct chemical properties. The fluoro group increases the compound’s stability and resistance to metabolic degradation, while the methoxy group enhances its solubility and reactivity in certain chemical reactions .
Propiedades
Fórmula molecular |
C23H18FNO5 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C23H18FNO5/c1-29-21-10-17(22(26)27)19(24)11-20(21)25-23(28)30-12-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-11,18H,12H2,1H3,(H,25,28)(H,26,27) |
Clave InChI |
VEOMKYNFMWDFNJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)O)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
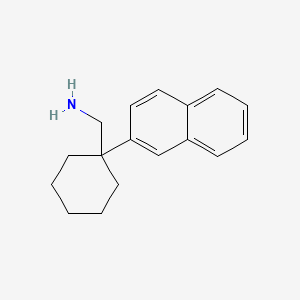
![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
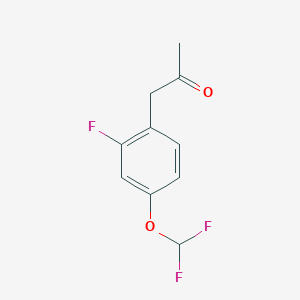
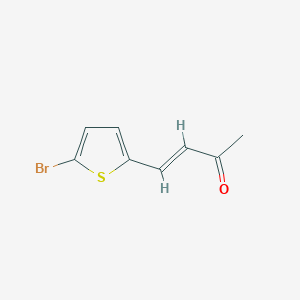
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
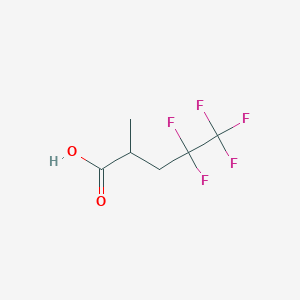
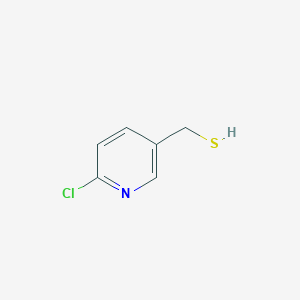
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
